Cas no 1007375-07-6 (1-Bromo-3-(tert-butyl)-2-methoxybenzene)

1-Bromo-3-(tert-butyl)-2-methoxybenzene structure
1007375-07-6 structure
Product Name:1-Bromo-3-(tert-butyl)-2-methoxybenzene
CAS No:1007375-07-6
MF:C11H15BrO
MW:243.140202760696
MDL:MFCD00233138
CID:1033198
PubChem ID:18347464
Update Time:2025-11-02

1-Bromo-3-(tert-butyl)-2-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-(tert-butyl)-2-methoxybenzene
    • 1-bromo-3-tert-butyl-2-methoxybenzene
    • SCHEMBL5090616
    • 1007375-07-6
    • Benzene, 1-bromo-3-(1,1-dimethylethyl)-2-methoxy-
    • MFCD00233138
    • CS-0325514
    • AS-68105
    • 1-Bromo-3-(t-butyl)-2-methoxybenZene
    • D86435
    • DB-363438
    • DTXSID50592965
    • AKOS016010831
    • MDL: MFCD00233138
    • Inchi: 1S/C11H15BrO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3
    • InChI Key: PFCFOFFQECJGAQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1OC)C(C)(C)C

Computed Properties

  • Exact Mass: 242.03063g/mol
  • Monoisotopic Mass: 242.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.75520

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1-Bromo-3-(tert-butyl)-2-methoxybenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1007375-07-6)1-Bromo-3-(tert-butyl)-2-methoxybenzene
Order Number:A948914
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:02
Price ($):243.0
Email:sales@amadischem.com

Additional information on 1-Bromo-3-(tert-butyl)-2-methoxybenzene

Recent Advances in the Application of 1-Bromo-3-(tert-butyl)-2-methoxybenzene (CAS: 1007375-07-6) in Chemical Biology and Pharmaceutical Research

The compound 1-Bromo-3-(tert-butyl)-2-methoxybenzene (CAS: 1007375-07-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and drug discovery. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic implications.

Recent studies have highlighted the role of 1-Bromo-3-(tert-butyl)-2-methoxybenzene as a crucial building block in the synthesis of complex molecules, particularly in the development of small-molecule inhibitors targeting various disease pathways. Its unique structural features, including the tert-butyl group and methoxy substituent, contribute to its stability and reactivity, making it an attractive candidate for further derivatization. Researchers have successfully employed this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct diverse pharmacophores with potential biological activity.

In the context of drug discovery, 1-Bromo-3-(tert-butyl)-2-methoxybenzene has been utilized as a precursor for the synthesis of novel kinase inhibitors and modulators of protein-protein interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of potent and selective BTK inhibitors, showing promising results in preclinical models of autoimmune diseases. The bromine atom at the 1-position serves as an excellent handle for further functionalization, allowing for the introduction of various heterocyclic systems that enhance target binding affinity and pharmacokinetic properties.

Beyond its synthetic applications, recent investigations have explored the direct biological effects of 1-Bromo-3-(tert-butyl)-2-methoxybenzene derivatives. Computational docking studies suggest that certain analogs of this compound may interact with allosteric sites on therapeutic targets, offering new opportunities for the development of next-generation drugs with improved selectivity profiles. Furthermore, its metabolic stability and favorable physicochemical properties make it a valuable scaffold for medicinal chemistry optimization campaigns.

The safety profile and handling considerations of 1-Bromo-3-(tert-butyl)-2-methoxybenzene have also been subjects of recent research. While generally stable under standard laboratory conditions, proper precautions should be taken due to its potential skin and eye irritation properties. Recent toxicological assessments indicate that it should be handled in well-ventilated areas with appropriate personal protective equipment, in accordance with standard chemical safety protocols.

Looking forward, the continued exploration of 1-Bromo-3-(tert-butyl)-2-methoxybenzene and its derivatives holds significant promise for advancing chemical biology research and pharmaceutical development. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, positions this compound as a valuable tool in the discovery of novel therapeutic agents. Future research directions may include further optimization of its derivatives for specific therapeutic targets, investigation of its potential in combination therapies, and development of more sustainable synthetic routes for its production.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1007375-07-6)1-Bromo-3-(tert-butyl)-2-methoxybenzene
A948914
Purity:99%
Quantity:25g
Price ($):243.0
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